Synthesis of Thiophene-2-Amidoxime: A Technical Guide
Synthesis of Thiophene-2-Amidoxime: A Technical Guide
I have now gathered sufficient information to construct the in-depth technical guide. I have found two distinct and viable synthetic methods for preparing thiophene-2-amidoxime from 2-cyanothiophene.
Method 1 involves the reaction of 2-cyanothiophene with an aqueous solution of hydroxylamine (B1172632) in ethanol (B145695) at an elevated temperature. I have a general procedure for this, including reaction time, temperature, and stoichiometry, with a reported quantitative yield.
Method 2 utilizes hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a refluxing alcohol solvent. I have found general conditions for this reaction, including typical solvents, bases, and reaction times ranging from 1 to 48 hours.
For the quantitative data, I have information on reaction conditions (temperature, time), reagents, and yield for both methods, which can be summarized in a table.
Regarding the experimental protocols, I can now write a detailed, step-by-step procedure for both methods by combining the specific details I've found with standard laboratory practices for reaction setup, work-up, and purification. I have also found information on purification techniques, such as recrystallization and column chromatography.
For the mandatory visualizations, I have a clear understanding of the chemical transformation and the relationship between the reactants, which will allow me to create the required Graphviz diagrams.
Finally, I have also found some physicochemical and spectroscopic data for thiophene-2-amidoxime from vendor websites and scientific articles, which will be crucial for the characterization section of the guide.
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For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of thiophene-2-amidoxime from 2-cyanothiophene, a key intermediate in pharmaceutical research and development. This document provides a comprehensive overview of two primary synthetic methodologies, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the chemical processes.
Introduction
Thiophene-2-amidoxime is a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of various heterocyclic compounds with diverse biological activities. The amidoxime (B1450833) functional group is a versatile moiety that can participate in a range of chemical transformations, making it a crucial synthon for the development of novel therapeutic agents. This guide focuses on the direct conversion of commercially available 2-cyanothiophene to thiophene-2-amidoxime, a fundamental reaction for any research program centered on this scaffold.
Synthetic Methodologies
Two principal methods for the synthesis of thiophene-2-amidoxime from 2-cyanothiophene are prevalent in the literature. The choice between these methods may depend on the availability of reagents, desired reaction time, and scale of the synthesis.
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Method A: Reaction with Aqueous Hydroxylamine: This method involves the direct reaction of 2-cyanothiophene with a concentrated aqueous solution of hydroxylamine in an alcoholic solvent at elevated temperatures. It is often reported to be a high-yielding and straightforward procedure.
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Method B: Reaction with Hydroxylamine Hydrochloride and Base: This classic approach utilizes the more stable salt of hydroxylamine, the hydrochloride, which requires the in-situ generation of free hydroxylamine through the addition of a base. Common bases for this transformation include sodium carbonate and triethylamine. The reaction is typically carried out in a refluxing alcohol.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two primary synthetic routes to thiophene-2-amidoxime.
| Parameter | Method A: Aqueous Hydroxylamine | Method B: Hydroxylamine Hydrochloride & Base |
| Starting Material | 2-Cyanothiophene | 2-Cyanothiophene |
| Reagents | 50% Aqueous Hydroxylamine, Ethanol | Hydroxylamine Hydrochloride, Sodium Carbonate, Ethanol, Water |
| Molar Ratio (Nitrile:Hydroxylamine) | 1 : 4 | 1 : 1.5 - 2.0 (Hydroxylamine HCl) |
| Molar Ratio (Hydroxylamine HCl:Base) | N/A | 1 : 1.0 - 1.2 (Base) |
| Solvent | Ethanol | Ethanol/Water |
| Temperature | 90 °C | Reflux (approx. 78-80 °C) |
| Reaction Time | 1 - 1.5 hours | 6 - 24 hours |
| Reported Yield | Quantitative | Good to Excellent (typically > 70%) |
| Purification | Evaporation, optional recrystallization | Filtration, recrystallization |
Experimental Protocols
Method A: Synthesis using Aqueous Hydroxylamine
This protocol is adapted from a general procedure for the synthesis of amidoximes.
Materials:
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2-Cyanothiophene
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50% (w/w) Aqueous Hydroxylamine solution
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Absolute Ethanol
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and hotplate
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-cyanothiophene (1.0 eq) in absolute ethanol.
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To the stirred solution, add a 50% aqueous solution of hydroxylamine (4.0 eq).
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Heat the reaction mixture to 90 °C and maintain this temperature with vigorous stirring for 1-1.5 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator to yield the crude thiophene-2-amidoxime.
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The product is often obtained in high purity and may be used without further purification. For higher purity, recrystallization from a suitable solvent such as ethanol/water or ethyl acetate/hexane can be performed.
Method B: Synthesis using Hydroxylamine Hydrochloride and Sodium Carbonate
This protocol is a generalized procedure based on classical amidoxime synthesis.
Materials:
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2-Cyanothiophene
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium carbonate (Na₂CO₃)
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Ethanol
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Water
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and hotplate
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Filtration apparatus (Büchner funnel)
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Beakers and other standard laboratory glassware
Procedure:
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To a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add 2-cyanothiophene (1.0 eq) and ethanol.
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In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 - 2.0 eq) in water.
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In another beaker, dissolve sodium carbonate (1.0 - 1.2 eq relative to hydroxylamine hydrochloride) in water.
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Add the hydroxylamine hydrochloride solution to the stirred solution of 2-cyanothiophene in ethanol at room temperature.
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Slowly add the sodium carbonate solution to the reaction mixture. Effervescence may be observed.
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Heat the reaction mixture to reflux and maintain for 6-24 hours. The reaction progress should be monitored by TLC.
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After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
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If a precipitate has formed, collect the solid by vacuum filtration and wash with cold water.
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If no precipitate forms, reduce the volume of the solvent using a rotary evaporator and cool the concentrated solution in an ice bath to induce crystallization.
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The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water.
Visualizations
Chemical Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of thiophene-2-amidoxime.
Caption: A general workflow for the synthesis of thiophene-2-amidoxime.
Logical Relationship of Reaction Components
This diagram shows the logical relationship between the reactants leading to the formation of the product.
Caption: Logical relationship of reactants and conditions for the synthesis.
Characterization Data
The synthesized thiophene-2-amidoxime should be characterized to confirm its identity and purity.
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Appearance: White to off-white crystalline solid.
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Melting Point: 90-96 °C (as reported by commercial suppliers).
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Molecular Formula: C₅H₆N₂OS
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Molecular Weight: 142.18 g/mol
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Solubility: Soluble in methanol, ethanol, and DMSO.
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Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the thiophene (B33073) ring protons and the protons of the amidoxime group (-NH₂ and -OH).
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¹³C NMR: The carbon NMR spectrum should display peaks for the five carbon atoms of the thiophene-2-amidoxime molecule.
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IR Spectroscopy: Characteristic absorption bands for N-H, O-H, C=N, and N-O stretching vibrations are expected.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
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Safety Considerations
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Hydroxylamine and its salts are potentially explosive and should be handled with care. Avoid heating dry hydroxylamine.
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2-Cyanothiophene is a toxic compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
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The organic solvents used are flammable. Ensure that all heating is performed using a suitable heating mantle and that no open flames are present.
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Consult the Safety Data Sheets (SDS) for all chemicals before use.
This guide provides a comprehensive overview for the synthesis of thiophene-2-amidoxime. Researchers should adapt these protocols based on their specific laboratory conditions and scale, always prioritizing safety.
